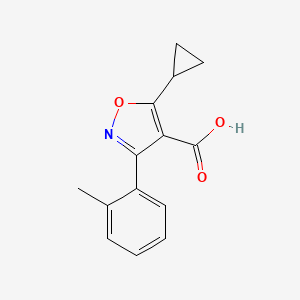
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid: is an organic compound with a unique structure that combines a fluorine atom, a methoxy group, and an isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 2-Fluoro-3-methoxyphenylboronic acid with an appropriate isonicotinic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, solvents, and reaction conditions can be optimized to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the isonicotinic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications .
作用機序
The mechanism of action of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom and methoxy group can enhance binding affinity and specificity to certain molecular targets, potentially affecting various biochemical pathways .
類似化合物との比較
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
2-Fluoro-5-methoxyphenylboronic acid: A related compound used in similar synthetic applications.
Uniqueness: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is unique due to the combination of a fluorine atom and a methoxy group on the phenyl ring, along with the isonicotinic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC名 |
5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-3-8(5-9)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17) |
InChIキー |
KFJXXKMGRRXLKW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)




![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)



